1-(6-Methoxy-2-naphthyl)ethan-1-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

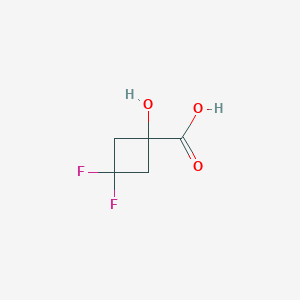

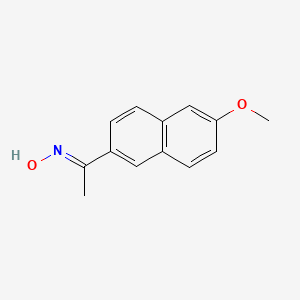

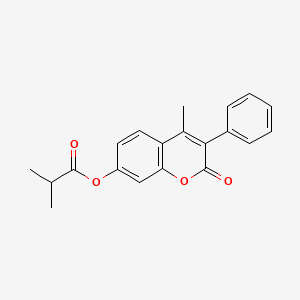

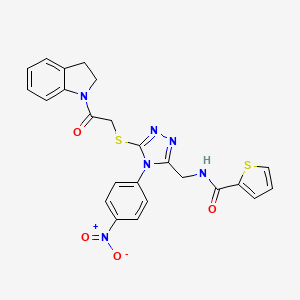

1-(6-Methoxy-2-naphthyl)ethan-1-one oxime , also known by its chemical formula C₁₃H₁₃NO₂ , is a compound with intriguing properties. Its molecular structure consists of a naphthalene ring substituted with a methoxy group (CH₃O) at position 6, attached to an ethanone moiety (CH₃C=O) via an oxime functional group (N=O) .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antimicrobial Activities

1-(6-Methoxy-2-naphthyl)ethan-1-one oxime and its derivatives have been explored for potential anticonvulsant and antimicrobial applications. Studies have shown that certain oxime and oxime ether derivatives exhibit both anticonvulsant and antimicrobial activities. This is evident in the synthesis of oxime ethers derived from 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and similar compounds. These derivatives have been tested using maximal electroshock and subcutaneous metrazole tests in mice and rats. They have also been evaluated for their effectiveness against various microorganisms, including S. aureus, E. coli, and C. albicans (Karakurt et al., 2006).

Influence on Reactivity in Organic Chemistry

The methoxy and ethoxy groups in compounds like 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime have been found to influence the reactivity in organic chemistry processes, particularly in alkyl–oxygen fission reactions. The presence of these groups in naphthyl radicals reinforces alkyl–oxygen heterolysis, impacting the efficiency of various chemical reactions (Kenyon & Sharan, 1966).

Crystal and Molecular Structure Studies

Detailed crystal and molecular structure studies have been conducted on derivatives of 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime. For instance, compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been analyzed using single crystal X-ray diffraction data. These studies provide insights into the molecular configurations and intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Photopolymerization in Polymer Chemistry

Naphthalene-based oxime esters, including those with structures related to 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime, have been used as Type I photoinitiators in free radical photopolymerization. These compounds exhibit unique photochemical properties and are crucial in initiating polymerization processes under specific light conditions (Lee et al., 2022).

Antiinflammatory Properties

Certain analogues of 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime, like 4-(6-methoxy-2-naphthyl)butan-2-one, have been studied for their antiinflammatory properties. The structure-activity relationship indicates that the presence of specific lipophilic groups in conjunction with the butan-2-one side chain enhances the antiinflammatory activity of these compounds (Goudie et al., 1978).

Eigenschaften

IUPAC Name |

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(14-15)10-3-4-12-8-13(16-2)6-5-11(12)7-10/h3-8,15H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUMAWUBPURONA-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxy-2-naphthyl)ethan-1-one oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)

![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)